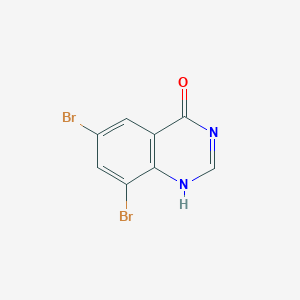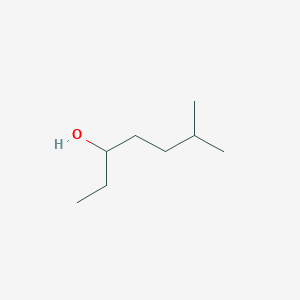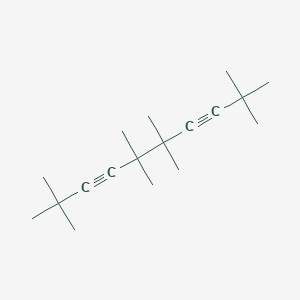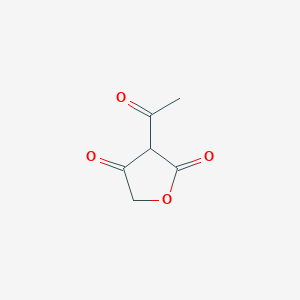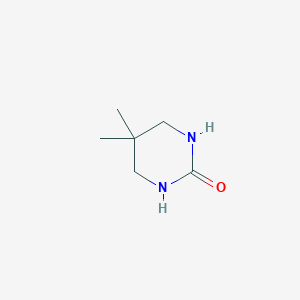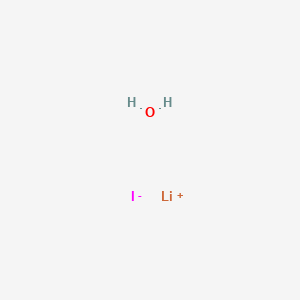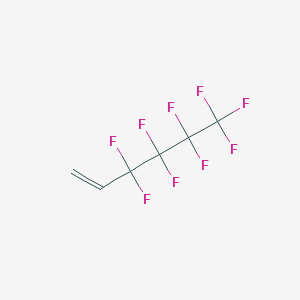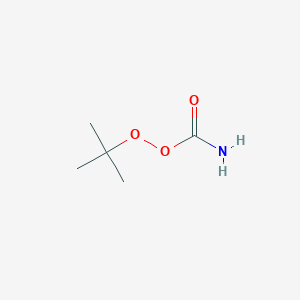
Tert-butyl peroxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl peroxycarbamate, also known as TBPC, is a peroxide compound that has been widely used in scientific research. This compound is a white crystalline solid that is highly soluble in organic solvents. TBPC is known for its ability to initiate free radical reactions, making it a valuable tool in many chemical and biochemical experiments. In
Mécanisme D'action
Tert-butyl peroxycarbamate initiates free radical reactions by decomposing to form a tert-butyl radical and a peroxycarbonyl radical. These radicals can then react with other molecules to form new compounds. The tert-butyl radical can also react with oxygen to form a peroxy radical, which can then react with other molecules to form new compounds.
Effets Biochimiques Et Physiologiques
Tert-butyl peroxycarbamate has been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cancer and Alzheimer's disease. Tert-butyl peroxycarbamate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tert-butyl peroxycarbamate is its ability to initiate free radical reactions at low temperatures, which is useful in many lab experiments. However, Tert-butyl peroxycarbamate is also highly reactive and can be dangerous if not handled properly. In addition, Tert-butyl peroxycarbamate can decompose over time, making it less effective as an initiator of free radical reactions.
Orientations Futures
There are many future directions for the use of Tert-butyl peroxycarbamate in scientific research. One direction is the synthesis of new biologically active compounds using Tert-butyl peroxycarbamate as an initiator of free radical reactions. Another direction is the use of Tert-butyl peroxycarbamate in the synthesis of new materials with unique properties. Finally, the use of Tert-butyl peroxycarbamate in the treatment of diseases such as cancer and Alzheimer's disease is an area of ongoing research.
Méthodes De Synthèse
Tert-butyl peroxycarbamate can be synthesized by the reaction of tert-butyl hydroperoxide with carbamic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
Applications De Recherche Scientifique
Tert-butyl peroxycarbamate has been widely used in scientific research as an initiator of free radical reactions. It has been used in the synthesis of polymers, such as polyethylene and polypropylene. Tert-butyl peroxycarbamate has also been used in the synthesis of nanoparticles, such as gold nanoparticles. In addition, Tert-butyl peroxycarbamate has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Propriétés
Numéro CAS |
18389-96-3 |
|---|---|
Nom du produit |
Tert-butyl peroxycarbamate |
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
tert-butyl carbamoperoxoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |
Clé InChI |
QSLMSOBCWZNNCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)N |
SMILES canonique |
CC(C)(C)OOC(=O)N |
Synonymes |
Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




